molecular formula C10H17NO2 B13333301 2-(Aminomethyl)spiro[3.4]octane-2-carboxylic acid

2-(Aminomethyl)spiro[3.4]octane-2-carboxylic acid

Cat. No.: B13333301
M. Wt: 183.25 g/mol
InChI Key: LAKYXHPRPODYAF-UHFFFAOYSA-N
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Description

2-(Aminomethyl)spiro[3.4]octane-2-carboxylic acid is a spirocyclic compound featuring a bicyclic framework where a cyclopropane or cyclobutane ring is fused to a larger carbocyclic or heterocyclic system. The spiro[3.4]octane core introduces unique conformational constraints, influencing its physicochemical properties and reactivity. These derivatives are characterized by a carboxylic acid group at the 2-position and a fused spirocyclic system, which enhances steric hindrance and modulates electronic effects .

Spirocyclic compounds like this are critical in medicinal chemistry for designing enzyme inhibitors, peptidomimetics, and conformationally restricted drug candidates .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

2-(aminomethyl)spiro[3.4]octane-2-carboxylic acid

InChI

InChI=1S/C10H17NO2/c11-7-10(8(12)13)5-9(6-10)3-1-2-4-9/h1-7,11H2,(H,12,13)

InChI Key

LAKYXHPRPODYAF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(C2)(CN)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)spiro[3.4]octane-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the annulation of cyclopentane and the formation of the spirocyclic structure through conventional chemical transformations . The reaction conditions typically involve the use of readily available starting materials and minimal chromatographic purifications .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literatureThe use of stereoselective synthesis and catalytic methodologies can be explored to enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)spiro[3.4]octane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and substituted spirocyclic compounds .

Comparison with Similar Compounds

Structural Analogs with Varying Spiro Ring Sizes

Spirocyclic systems with different ring sizes exhibit distinct conformational and electronic properties:

Compound Name Spiro System Substituents Molecular Formula Molecular Weight Key Properties/Notes References
Spiro[3.4]octane-2-carboxylic acid [3.4] Carboxylic acid at C2 C₉H₁₄O₂ 154.21 pKa = 4.82 (measured in water at 25°C)
2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid [3.3] Carboxylic acid and aminomethyl at C2 C₉H₁₅NO₂ 169.22 Smaller spiro system; higher ring strain
2-Amino-spiro[3.5]nonane-2-carboxylic acid [3.5] Carboxylic acid and amino at C2 C₁₀H₁₇NO₂ 183.25 Larger cavity; reduced steric hindrance

Key Observations :

  • Spiro[3.3]heptane derivatives (e.g., 2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid) exhibit higher ring strain due to the smaller cyclopropane ring, which may increase reactivity but reduce stability .
Influence of Heteroatom Incorporation

Heteroatoms (O, S, N) in the spiro framework alter electronic properties and solubility:

Compound Name Heteroatoms Molecular Formula pKa (Carboxylic Acid) Solubility Notes References
5,8-Dioxa-spiro[3.4]octane-2-carboxylic acid 2 oxygen C₇H₁₀O₄ 3.95 (predicted) Higher polarity due to ether oxygens
5-Oxa-8-thia-spiro[3.4]octane-2-carboxylic acid 1 O, 1 S C₇H₁₀O₃S N/A Enhanced lipophilicity from sulfur
7-Oxo-6-aza-spiro[3.4]octane-2-carboxylic acid 1 N, 1 O C₈H₁₁NO₃ N/A Amide-like hydrogen bonding potential

Key Observations :

  • Oxygen-containing spiro compounds (e.g., 5,8-dioxa derivatives) show increased polarity, improving aqueous solubility .
  • Sulfur-containing analogs (e.g., 5-oxa-8-thia) may exhibit better membrane permeability due to lipophilic sulfur atoms .
Acidic Properties and Substituent Effects

The pKa of the carboxylic acid group is highly sensitive to substituent orientation and cavity geometry. Data from spiro[3.4]octane derivatives illustrate this:

Compound Name Substituents Measured pKa Calculated pKa (Kirkwood-Westheimer Model) References
Spiro[3.4]octane-2-carboxylic acid None 4.82 4.78 (spherical cavity)
cis-Spiro[3.4]-6-octanone-2-carboxylic acid Ketone at C6 (cis) 3.89 3.85 (ellipsoidal cavity)
trans-Spiro[3.4]-6-octanone-2-carboxylic acid Ketone at C6 (trans) 4.12 4.08 (ellipsoidal cavity)
Spiro[3.4]-6-octene-2-carboxylic acid Double bond at C6 4.50 4.45 (spherical cavity)

Key Observations :

  • Electron-withdrawing groups (e.g., ketones) lower pKa by stabilizing the deprotonated carboxylate .
  • Cavity geometry: The Kirkwood-Westheimer model accurately predicts pKa when using ellipsoidal cavities for non-symmetrical systems (e.g., keto derivatives) .

Biological Activity

2-(Aminomethyl)spiro[3.4]octane-2-carboxylic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound 2-(Aminomethyl)spiro[3.4]octane-2-carboxylic acid features a spirocyclic structure that contributes to its biological activity. The spiro configuration often influences the conformational flexibility and interaction with biological targets.

GABA Receptor Modulation

Research indicates that compounds with similar structures exhibit activity at the GABA_A receptor, which plays a crucial role in neurotransmission and muscle relaxation. For instance, a study highlighted that carboxylic acid-containing GABA_A receptor ligands demonstrated high aqueous solubility and low cytotoxicity, suggesting a favorable profile for therapeutic applications .

Antimicrobial Activity

The introduction of spirocyclic moieties has been associated with enhanced antimicrobial properties in various β-lactam antibiotics. The strain introduced by the spiro structure can lead to increased reactivity towards bacterial transpeptidases, thereby enhancing antibacterial efficacy .

Case Studies

  • GABA_A Receptor Ligands : A series of compounds structurally related to 2-(Aminomethyl)spiro[3.4]octane-2-carboxylic acid were synthesized and tested for their ability to bind and activate GABA_A receptors. The results showed that certain derivatives exhibited significant binding affinity and functional activity, indicating their potential as therapeutic agents for respiratory conditions .
  • Antibacterial Efficacy : In a comparative study involving β-lactam antibiotics modified with spirocyclic structures, it was found that these modifications resulted in improved antibacterial activity against resistant strains of bacteria. The mechanism was attributed to the enhanced ability of the compounds to inhibit cell wall synthesis through transpeptidase inhibition .

Structure-Activity Relationship (SAR)

The biological activity of 2-(Aminomethyl)spiro[3.4]octane-2-carboxylic acid can be influenced by various structural modifications:

  • Substituents on the Amino Group : Variations in the amino group can significantly affect receptor binding and selectivity.
  • Carboxylic Acid Positioning : The position of the carboxylic acid group relative to the spiro center is critical for maintaining biological activity.
CompoundAqueous Solubility (μM)Permeability (log P)Cytotoxicity (LD50 μM)GABA_A Binding (% Inhibition at 10 μM)
3a319 ± 24-5.7 ± 0.01>15070
3b397 ± 31-5.7 ± 0.04>15095
3c321 ± 19-5.6 ± 0.05>15097

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